molecular formula C11H13N5S B11079675 1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-yl)thiourea

1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-yl)thiourea

Cat. No.: B11079675
M. Wt: 247.32 g/mol
InChI Key: WUJRAXVQXXZITA-UHFFFAOYSA-N
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Description

N-PHENETHYL-N’-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENETHYL-N’-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA typically involves the reaction of phenethylamine with 1,2,4-triazole-4-thiol under appropriate conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiourea linkage. The reaction mixture is then heated to promote the reaction and obtain the desired product.

Industrial Production Methods

Industrial production of N-PHENETHYL-N’-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-PHENETHYL-N’-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The phenethyl group or the triazole ring can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted phenethyl or triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of materials with specific properties, such as luminescent sensors or catalysts.

Mechanism of Action

The mechanism of action of N-PHENETHYL-N’-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to metal ions through its thiourea and triazole moieties, forming stable complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or disruption of cellular processes. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-(4H-1,2,4-triazol-4-yl)urea
  • N-(1-phenylethylidene)-N-(4H-1,2,4-triazol-4-yl)amine
  • N’-(4H-1,2,4-triazol-4-yl)benzamidine

Uniqueness

N-PHENETHYL-N’-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA is unique due to the presence of both the phenethyl group and the 1,2,4-triazole ring. This combination imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For example, the phenethyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C11H13N5S

Molecular Weight

247.32 g/mol

IUPAC Name

1-(2-phenylethyl)-3-(1,2,4-triazol-4-yl)thiourea

InChI

InChI=1S/C11H13N5S/c17-11(15-16-8-13-14-9-16)12-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,12,15,17)

InChI Key

WUJRAXVQXXZITA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NN2C=NN=C2

Origin of Product

United States

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